Theophylline

Catalog No.
S545163
CAS No.
58-55-9
M.F
C7H8N4O2
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theophylline

CAS Number

58-55-9

Product Name

Theophylline

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)

InChI Key

ZFXYFBGIUFBOJW-UHFFFAOYSA-N

SMILES

O=C(N1C)N(C)C2=C(NC=N2)C1=O

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
1 to 5 mg/mL at 70.7 °F (NTP, 1992)
In water, 7,360 mg/L at 25 °C
Slightly soluble in water
Slightly soluble in ethanol, ether, chloroform
Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions
7.36 mg/mL at 25 °C
Solubility in water: moderate

Synonyms

1,3 Dimethylxanthine, 1,3-Dimethylxanthine, 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, Accurbron, Aerobin, Aerolate, Afonilum Retard, Anhydrous, Theophylline, Aquaphyllin, Armophylline, Bronchoparat, Bronkodyl, Constant T, Constant-T, ConstantT, ct, theo von, Elixophyllin, Euphylong, Glycinate, Theophylline Sodium, Glycine Theophyllinate, Lodrane, Monospan, Nuelin, Nuelin S.A., Quibron T SR, Quibron T-SR, Quibron TSR, Slo Phyllin, Slo-Phyllin, SloPhyllin, Sodium Glycinate, Theophylline, Somophyllin T, Somophyllin-T, SomophyllinT, Sustaire, Synophylate, Theo 24, Theo Dur, theo von ct, Theo-24, Theo-Dur, Theo24, Theobid, Theocin, Theoconfin Continuous, Theodur, Theolair, Theolix, Theon, Theonite, Theopek, Theophyllinate, Glycine, Theophylline, Theophylline Anhydrous, Theophylline Sodium Glycinate, Theospan, Theostat, Theovent, Uniphyl, Uniphyllin, Uniphylline, von ct, theo

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2

Description

The exact mass of the compound Theophylline is 180.06473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 70.7° f (ntp, 1992)7360 mg/l (at 25 °c)0.04 m7.36 mg/ml at 25 °cin water, 7,360 mg/l at 25 °cslightly soluble in waterslightly soluble in ethanol, ether, chloroformslightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions7.36 mg/ml at 25 °csolubility in water: moderate>27 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757346. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines. It belongs to the ontological category of dimethylxanthine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Respiratory System Research

Theophylline is most recognized for its bronchodilatory effects, relaxing airway smooth muscle and improving airflow in the lungs []. Researchers use it in studies to understand the mechanisms of airway constriction and bronchodilation, particularly in the context of asthma and chronic obstructive pulmonary disease (COPD) [, ].

Theophylline's ability to stimulate respiration also makes it a subject of research in sleep apnea and other respiratory disorders [].

Cardiovascular System Research

Theophylline's effects extend beyond the respiratory system. It can exert both stimulatory and inhibitory effects on the cardiovascular system, depending on the dose and individual factors []. Researchers use it to investigate the mechanisms of heart function, blood flow regulation, and the potential role of theophylline in heart failure treatment [, ].

Neurological System Research

Theophylline's ability to modulate adenosine receptors in the brain makes it a potential therapeutic target for neurological disorders []. Researchers are investigating its effects on cognition, alertness, and seizure activity, exploring its potential application in conditions like Alzheimer's disease, Parkinson's disease, and epilepsy [].

Other Research Applications

Theophylline's diverse properties have led to its exploration in various other research areas. These include:

  • Muscle function: Studying theophylline's effects on muscle contraction and fatigue [].
  • Inflammation: Investigating its potential anti-inflammatory properties [].
  • Cancer research: Exploring its role in cell proliferation and cancer cell death [].

Theophylline is a methylxanthine compound with the chemical formula C7H8N4O2C_7H_8N_4O_2 and a molecular weight of approximately 180.164 g/mol. It is structurally characterized as 1,3-dimethylxanthine and is known for its role as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Theophylline occurs naturally in trace amounts in various plants, including tea, coffee, and cocoa . Its name derives from the Greek word for leaf, reflecting its association with tea leaves.

Theophylline's mechanism of action in bronchodilation (relaxing airways) is multifaceted. It primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) [, ]. These cyclic nucleotides act as secondary messengers in various cellular signaling pathways, leading to relaxation of smooth muscle cells in the airways, ultimately resulting in bronchodilation []. Additionally, theophylline may also antagonize adenosine receptors, further contributing to bronchodilation and other effects [].

Physical and Chemical Properties

  • Molecular Formula: C7H8N4O2
  • Melting Point: 270-272 °C []
  • Solubility: Slightly soluble in water (1 in 80), freely soluble in hot water []
  • pKa: 8.0 []
, primarily involving its interaction with enzymes and receptors in biological systems. Notably, it acts as a competitive nonselective phosphodiesterase inhibitor, which increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This inhibition leads to various downstream effects, including relaxation of bronchial smooth muscle and anti-inflammatory actions.

Additionally, theophylline can be metabolized in the liver through N-demethylation via cytochrome P450 enzymes, yielding metabolites such as 1-methylxanthine and 3-methylxanthine, which retain some pharmacological activity .

Theophylline exhibits multiple biological activities:

  • Bronchodilation: It relaxes bronchial smooth muscles, improving airflow in conditions like asthma and COPD .
  • Anti-inflammatory Effects: Theophylline inhibits several pro-inflammatory mediators, including tumor necrosis factor-alpha and leukotrienes .
  • Adenosine Receptor Antagonism: It blocks adenosine receptors (A1, A2, A3), contributing to its cardiovascular effects and enhancing diaphragmatic muscle contraction .
  • Histone Deacetylase Activation: Theophylline activates histone deacetylases, leading to epigenetic changes that suppress inflammatory gene expression .

The synthesis of theophylline can be achieved through various methods:

  • Isolation from Natural Sources: Theophylline can be extracted from tea leaves or cocoa beans.
  • Chemical Synthesis: Laboratory synthesis typically involves the methylation of xanthine derivatives. One common method is the methylation of uric acid or xanthine using methyl iodide or dimethyl sulfate under basic conditions .

The primary applications of theophylline include:

  • Respiratory Treatments: Used extensively for managing asthma and COPD due to its bronchodilator properties .
  • Cardiovascular Effects: It is sometimes utilized for its positive inotropic effects on the heart, although this use is less common today due to potential side effects .
  • Research Tool: Theophylline serves as a valuable compound in pharmacological research for studying adenosine receptor functions and phosphodiesterase inhibition mechanisms .

Theophylline interacts with various drugs and substances, which can affect its efficacy and safety profile:

  • CYP450 Interactions: Co-administration with drugs that induce or inhibit cytochrome P450 enzymes can alter theophylline metabolism significantly. For instance, smoking induces enzyme activity, increasing clearance rates and potentially requiring dosage adjustments .
  • Adverse Effects: High serum concentrations can lead to toxicity characterized by gastrointestinal distress, insomnia, tremors, and more severe effects like arrhythmias at very high doses .

Several compounds share structural similarities with theophylline. Here are some notable examples:

CompoundStructure SimilarityPrimary UseUnique Features
CaffeineMethylxanthineStimulantStrong central nervous system stimulant
TheobromineMethylxanthineDiureticFound in chocolate; weaker stimulant than caffeine
AminophyllineTheophylline derivativeBronchodilatorCombination of theophylline with ethylenediamine
PentoxifyllineMethylxanthineImprove blood flowUsed primarily for peripheral vascular diseases
1-MethylxanthineTheophylline metaboliteResearchActive metabolite with some pharmacological properties

The unique aspect of theophylline lies in its specific mechanism of action as both a phosphodiesterase inhibitor and an adenosine receptor antagonist, differentiating it from other methylxanthines that may focus more on stimulant effects or other pathways .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992)
Solid
WHITE CRYSTALLINE POWDER.

Color/Form

White, crystalline alkaloid
White crystalline powder
Needles or plates (water +1)

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.06472551 g/mol

Monoisotopic Mass

180.06472551 g/mol

Heavy Atom Count

13

Taste

Bitter

Density

g/cm³

LogP

-0.02
-0.02 (LogP)
-0.02
log Kow = - 0.02
-0.02 (estimated)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

522 to 525 °F (NTP, 1992)
274 °C
273 °C
270-274 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C137DTR5RG
0I55128JYK

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 251 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 250 of 251 companies with hazard statement code(s):;
H301 (85.2%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (14.8%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Theophylline is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of the symptoms and reversible airflow obstruction associated with chronic asthma and other chronic lung diseases, such as emphysema and chronic bronchitis.
FDA Label

Livertox Summary

Theophylline is an orally administered xanthine derivative that induces relaxation of smooth muscle in the bronchial tree causing bronchodilation. Theophylline is widely used in therapy of asthma and is not believed to cause liver injury.

Drug Classes

Antiasthmatic Agents

Therapeutic Uses

Bronchodilator Agents; Phosphodiesterase Inhibitors; Purinergic P1 Receptor Antagonists; Vasodilator Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Theophylline is included in the database.
Limited evidence suggests that an IV xanthine derivative (e.g., theophylline, aminophylline) could be beneficial as add-on therapy in children who are admitted to an intensive care unit (ICU) for severe exacerbations of asthma not controlled by inhaled and IV beta2-adrenergic agonists, ipratropium bromide, and IV corticosteroids; however, the efficacy of such add-on IV theophylline therapy has not been established in adults.
Theophylline is indicated for the treatment of the symptoms and reversible airflow obstruction associated with chronic asthma and other chronic lung diseases, e.g., emphysema and chronic bronchitis. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for THEOPHYLLINE (10 total), please visit the HSDB record page.

Pharmacology

Theophylline, an xanthine derivative chemically similar to caffeine and theobromine, is used to treat asthma and bronchospasm. Theophylline has two distinct actions in the airways of patients with reversible (asthmatic) obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects).
Theophylline is a natural alkaloid derivative of xanthine isolated from the plants Camellia sinensis and Coffea arabica. Theophylline appears to inhibit phosphodiesterase and prostaglandin production, regulate calcium flux and intracellular calcium distribution, and antagonize adenosine. Physiologically, this agent relaxes bronchial smooth muscle, produces vasodilation (except in cerebral vessels), stimulates the CNS, stimulates cardiac muscle, induces diuresis, and increases gastric acid secretion; it may also suppress inflammation and improve contractility of the diaphragm. (NCI04)

MeSH Pharmacological Classification

Bronchodilator Agents

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03D - Other systemic drugs for obstructive airway diseases
R03DA - Xanthines
R03DA04 - Theophylline

Mechanism of Action

Theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin.
Theophylline is an old drug experiencing a renaissance owing to its beneficial antiinflammatory effects in chronic respiratory diseases, such as asthma and chronic obstructive pulmonary disease. Multiple modes of antiinflammatory action have been reported, including inhibition of the enzymes that degrade cAMP-phosphodiesterase (PDE). Using primary cultures of airway smooth muscle (ASM) cells, we recently revealed that PDE4 inhibitors can potentiate the antiinflammatory action of beta2-agonists by augmenting cAMP-dependent expression of the phosphatase that deactivates mitogen-activated protein kinase (MAPK)-MAPK phosphatase (MKP)-1. Therefore, the aim of this study was to address whether theophylline repressed cytokine production in a similar, PDE-dependent, MKP-1-mediated manner. Notably, theophylline did not potentiate cAMP release from ASM cells treated with the long-acting beta2-agonist formoterol. Moreover, theophylline (0.1-10 uM) did not increase formoterol-induced MKP-1 messenger RNA expression nor protein up-regulation, consistent with the lack of cAMP generation. However, theophylline (at 10 uM) was antiinflammatory and repressed secretion of the neutrophil chemoattractant cytokine IL-8, which is produced in response to TNF-a. Because theophylline's effects were independent of PDE4 inhibition or antiinflammatory MKP-1, we then wished to elucidate the novel mechanisms responsible. We investigated the impact of theophylline on protein phosphatase (PP) 2A, a master controller of multiple inflammatory signaling pathways, and show that theophylline increases TNF-a-induced PP2A activity in ASM cells. Confirmatory results were obtained in A549 lung epithelial cells. PP2A activators have beneficial effects in ex vivo and in vivo models of respiratory disease. Thus, our study is the first to link theophylline with PP2A activation as a novel mechanism to control respiratory inflammation.
Theophylline has two distinct actions in the airways of patients with reversible obstruction; smooth muscle relaxation (i.e., bronchodilation) and suppression of the response of the airways to stimuli (i.e., non-bronchodilator prophylactic effects). While the mechanisms of action of theophylline are not known with certainty, studies in animals suggest that bronchodilatation is mediated by the inhibition of two isozymes of phosphodiesterase (PDE III and, to a lesser extent, PDE IV) while non-bronchodilator prophylactic actions are probably mediated through one or more different molecular mechanisms, that do not involve inhibition of PDE III or antagonism of adenosine receptors. Some of the adverse effects associated with theophylline appear to be mediated by inhibition of PDE III (e.g., hypotension, tachycardia, headache, and emesis) and adenosine receptor antagonism (e.g., alterations in cerebral blood flow). Theophylline increases the force of contraction of diaphragmatic muscles. This action appears to be due to enhancement of calcium uptake through an adenosine-mediated channel.
Lung deflation and inflation during cardiac surgery with cardiopulmonary bypass contributes to pulmonary dysfunction postoperatively. Theophylline treatment for lung diseases has traditionally been thought to act by phosphodiesterase inhibition; however, increasing evidence has suggested other plausible mechanisms. We investigated the effects of deflation and reinflation on signaling pathways (p38-mitogen-activated protein kinase [MAPK], extracellular signal-regulated kinase 1 and 2 [ERK1/2], and Akt) and whether theophylline influences the deflation-induced lung injury and associated signaling. Isolated rat lungs were perfused (15 mL/min) with deoxygenated rat blood in bicarbonate buffer and ventilated. After 20 minutes' equilibration, the lungs were deflated (60 minutes, aerobic perfusion 1.5 mL/min), followed by reinflation (60 minutes, anaerobic reperfusion 15 mL/min). Compliance, vascular resistance, and kinase phosphorylation were assessed during deflation and reinflation. The effects of SB203580 (50 uM), a p38-MAPK inhibitor, and theophylline (0.083 mM [therapeutic] or 3 mM [supratherapeutic]) on physiology and signaling were studied. Deflation reduced compliance by 44% compared with continuously ventilated lungs. p38-MAPK and Akt phosphorylation increased (three to fivefold) during deflation and reinflation, and ERK1/2 phosphorylation increased (approximately twofold) during reinflation. SB203580 had no effect on lung physiology or ERK1/2 and Akt activation. Both theophylline doses increased cyclic adenosine monophosphate, but only 3 mM theophylline improved compliance. p38-MAPK phosphorylation was not affected by theophylline; 0.083 mM theophylline inhibited reinflation-induced ERK1/2 phosphorylation (72% + or - 3%); and 3 mM theophylline inhibited Akt phosphorylation during deflation (75% + or - 5%) and reinflation (87% + or - 4%). Lung deflation and reinflation stimulates differential p38-MAPK, ERK1/2, and Akt activation, suggesting a role in lung injury during cardiopulmonary bypass. However, p38-MAPK was not involved in the compromised compliance. A supratherapeutic theophylline dose protected lungs against deflation-induced injury and was associated with inhibition of phosphoinositide 3-kinase/Akt rather than phosphodiesterase.
Theophylline and aminophylline have been widely used as inhibitors of phosphodiesterase when examining the role of cAMP in regulating cell function. In reality, however, these phosphodiesterase inhibitors may have additional sites of action that could complicate the interpretation of the results. These additional sites of action could include antagonism of inhibitory adenosine autoreceptors and release of intracellular calcium. The purpose of the present study was to determine which of the above three is the primary mechanism by which theophylline and aminophylline affect transmitter release at the mammalian neuromuscular junction. Quantal release measurements were made using intracellular recording techniques. A variety of drugs were used to elucidate this pathway. Isoproterenol, an adenylate cyclase activator, was first used to establish the effect of enhanced levels of cAMP. Theophylline application on its own or in the presence of a drug combination that blocked the adenosine receptor and phosphodiesterase pathways caused significant release depression, opposite to what is expected if it was functioning to enhance cAMP levels. However, when applied in the presence of a drug combination that blocked the adenosine receptor, phosphodiesterase and intracellular ryanodine calcium pathways, theophylline was unable to depress release. Therefore, it was concluded that the major mechanism of action of theophylline is depression of transmitter release by causing the release of intracellular calcium. Aminophylline application alone resulted in a significant enhancement of release. However, when coupled with an adenosine receptor blocker, the ability of aminophylline to enhance transmitter release was blocked, suggesting that its dominant mechanism of action is adenosine receptor inhibition. Taken together, these results indicate that the use of theophylline and aminophylline is inappropriate when examining the role of cAMP at the mammalian neuromuscular junction.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Vapor Pressure

negligible

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

58-55-9
5967-84-0

Absorption Distribution and Excretion

Theophylline is rapidly and completely absorbed after oral administration in solution or immediate-release solid oral dosage form.
Theophylline does not undergo any appreciable pre-systemic elimination, distributes freely into fat-free tissues and is extensively metabolized in the liver. Renal excretion of unchanged theophylline in neonates amounts to about 50% of the dose, compared to about 10% in children older than three months and in adults.
0.3 to 0.7 L/kg
0.29 mL/kg/min [Premature neonates, postnatal age 3-15 days]
0.64 mL/kg/min [Premature neonates, postnatal age 25-57 days]
1.7 mL/kg/min [Children 1-4 years]
1.6 mL/kg/min [Children 4-12 years]
0.9 mL/kg/min [Children 13-15 years]
1.4 mL/kg/min [Children 16-17 years]
0.65 mL/kg/min [Adults (16-60 years), otherwise healthy non-smoking asthmatics]
0.41 mL/kg/min [Elderly (>60 years), non-smokers with normal cardiac, liver, and renal function]
0.33 mL/kg/min [Acute pulmonary edema]
0.54 mL/kg/min [COPD >60 years, stable, non-smoker >1 year]
0.48 mL/kg/min [COPD with cor pulmonale]
1.25 mL/kg/min [Cystic fibrosis (14-28 years)]
0.31 mL/kg/min [Liver disease cirrhosis]
0.35 mL/kg/min [acute hepatitis]
0.65 mL/kg/min [cholestasis]
0.47 mL/kg/min [Sepsis with multi-organ failure]
0.38 mL/kg/min [hypothyroid]
0.8 mL/kg/min [hyperthyroid]
When administered IM, theophylline is usually absorbed slowly and incompletely. Rectal suppositories (no longer commercially available in the US) are slowly and erratically absorbed, regardless of whether the suppository base is hydrophilic or lipophilic.
In neonates, approximately 50% of the theophylline dose is excreted unchanged in the urine. Beyond the first three months of life, approximately 10% of the theophylline dose is excreted unchanged in the urine.
Dissolution appears to be the rate-limiting step in the absorption of oral theophylline. Under the acidic conditions of the stomach, the theophylline salts and compounds release free theophylline. ... Microcrystalline dosage forms and oral solutions of theophyllines are absorbed more rapidly, but not to a greater extent, than are uncoated tablets. Although the rate of absorption is slower, extended-release preparations (capsules and tablets) of theophylline are generally absorbed to the same extent as uncoated tablets; however, the actual rate of absorption of extended-release preparations may differ. Extended-release preparations of theophyllines have been formulated to release the drug at various rates suitable for dosing every 8-12, 12, or 24 hours; however, the actual dosing frequency for a given patient depends on their individual pharmacokinetic parameters. Since the rate and extent of absorption may differ between various extended-release preparations and sometimes between different dosage sizes of the same preparation, patients should generally be stabilized on a given preparation; substitution of one extended-release preparation for another should generally only be made when the preparations have been shown to be equivalent and/or the patient is evaluated pharmacokinetically during the transition period. Absorption of theophyllines may also be delayed, but is generally not reduced, by the presence of food in the GI tract; however, the effect of food on the absorption of extended-release preparations appears to be variable, and the manufacturer's recommendations for administration of specific preparations should be followed.
IV theophylline produces the highest and most rapid serum theophylline concentration. ... Slightly lower or equal peak serum concentrations are reached after oral administration of equal amounts of theophylline in uncoated tablet, capsule, or liquid formulations. Following oral administration of theophylline capsules or uncoated tablets, peak serum concentrations are usually reached in 1-2 hours. Peak serum theophylline concentrations are usually obtained after about 1 hour when theophylline oral solutions or microcrystalline tablets are administered. Enteric-coated theophylline tablets produce variable serum concentrations which usually peak at about 5 hours. Single doses of extended-release theophylline capsules or tablets usually produce peak serum concentrations after 4 hours, but commercial products vary in their rates and completeness of absorption. Extended-release theophylline preparations are generally associated with relatively small fluctuations in steady-state peak and trough serum concentration; however, clinically important steady-state peak-trough differences may occur in individuals who rapidly eliminate theophylline. Theophylline retention enemas usually produce peak serum concentrations in 1-2 hours. Serum theophylline concentrations generally have been apparent 3-5 hours after administration of the drug as rectal suppositories (no longer commercially available in the US).
For more Absorption, Distribution and Excretion (Complete) data for THEOPHYLLINE (19 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Biotransformation takes place through demethylation to 1-methylxanthine and 3-methylxanthine and hydroxylation to 1,3-dimethyluric acid. 1-methylxanthine is further hydroxylated, by xanthine oxidase, to 1-methyluric acid. About 6% of a theophylline dose is N-methylated to caffeine. Caffeine and 3-methylxanthine are the only theophylline metabolites with pharmacologic activity.
Both the N-demethylation and hydroxylation pathways of theophylline biotransformation are capacity-limited. Due to the wide intersubject variability of the rate of theophylline metabolism, non-linearity of elimination may begin in some patients at serum theophylline concentrations <10 ug/mL. Since this non-linearity results in more than proportional changes in serum theophylline concentrations with changes in dose, it is advisable to make increases or decreases in dose in small increments in order to achieve desired changes in serum theophylline concentrations. Accurate prediction of dose-dependency of theophylline metabolism in patients a priori is not possible, but patients with very high initial clearance rates (i.e., low steady-state serum theophylline concentrations at above average doses) have the greatest likelihood of experiencing large changes in serum theophylline concentration in response to dosage changes.
Caffeine and 3-methylxanthine are the only theophylline metabolites with pharmacologic activity. 3-methylxanthine has approximately one tenth the pharmacologic activity of theophylline and serum concentrations in adults with normal renal function are <1 ug/mL. In patients with end-stage renal disease, 3-methylxanthine may accumulate to concentrations that approximate the unmetabolized theophylline concentration. Caffeine concentrations are usually undetectable in adults regardless of renal function. In neonates, caffeine may accumulate to concentrations that approximate the unmetabolized theophylline concentration and thus, exert a pharmacologic effect.
Theophylline is metabolized by the liver to 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. ... Individuals metabolize theophylline at different rates; however, individual metabolism of the drug is generally reproducible. Theophylline and its metabolites are excreted mainly by the kidneys. Renal clearance of the drug, however, contributes only 8-12% of the overall plasma clearance of theophylline. Small amounts of theophylline are excreted in feces unchanged.
Unchanged theophylline (35% of urinary radioactivity) and 1,3-dimethyluric acid (34%) are the main compounds excreted in urine, followed by 1-methyluric acid (18%), 3-methylxanthine (3%) and unidentified polar metabolites (4.8%). Theophylline metabolism was impaired in rats at day 18 of gestation, as shown by increased excretion of theophylline (73%); this was explained by a decreased formation of 1,3-dimethyluric acid (-68%) and 1-methyluric acid (-30%). Essentially similar results were obtained with pregnant baboons. Each animal species is characterized by differences in the profile of the metabolites recovered in urine; in addition, quantitative differences in theophylline metabolic pathways were seen even in different strains of mice.
For more Metabolism/Metabolites (Complete) data for THEOPHYLLINE (7 total), please visit the HSDB record page.
Theophylline has known human metabolites that include 1,3-Dimethyluric acid, 1-Methylxanthine, and 3-Methylxanthine.
Theophylline is a known human metabolite of caffeine.
Hepatic. Biotransformation takes place through demethylation to 1-methylxanthine and 3-methylxanthine and hydroxylation to 1,3-dimethyluric acid. 1-methylxanthine is further hydroxylated, by xanthine oxidase, to 1-methyluric acid. About 6% of a theophylline dose is N-methylated to caffeine. Caffeine and 3-methylxanthine are the only theophylline metabolites with pharmacologic activity. Route of Elimination: Theophylline does not undergo any appreciable pre-systemic elimination, distributes freely into fat-free tissues and is extensively metabolized in the liver. Renal excretion of unchanged theophylline in neonates amounts to about 50% of the dose, compared to about 10% in children older than three months and in adults. Half Life: 8 hours

Associated Chemicals

Theophylline cholinate; 4499-40-5
Theophylline diethanolamine; 32156-80-2
Theophylline sodium acetate; 8002-89-9
Theophylline calcium salicylate; 37287-41-5
For more Associated Chemicals (Complete) data for THEOPHYLLINE (7 total), please visit the HSDB record page.

Wikipedia

Theophylline
Thujone

Drug Warnings

When administered rectally as suppositories (dosage form no longer commercially available in the US), theophyllines have caused rectal irritation and inflammation. /Theophyllines/
Theophyllines may also produce transiently increased urinary frequency, dehydration, twitching of fingers and hands, tachypnea, and elevated serum AST (SGOT) concentrations. Hypersensitivity reactions characterized by urticaria, generalized pruritus, and angioedema have been reported with aminophylline administration. A contact-type dermatitis, caused by hypersensitivity to the ethylenediamine component of aminophylline, has also been reported. Bone marrow suppression, leukopenia, thrombocytopenia, and hemorrhagic diathesis have also been reported, but their association with theophylline therapy is questionable. Other adverse effects of theophyllines include albuminuria, increased urinary excretion of renal tubular cells and erythrocytes, hyperglycemia, and syndrome of inappropriate secretion of antidiuretic hormone (SIADH). /Theophyllines/
Adverse cardiovascular effects of theophyllines include palpitation, sinus tachycardia, extrasystoles, and increased pulse rate. These adverse cardiovascular effects are usually mild and transient. Flushing, hypotension, circulatory failure, and ventricular arrhythmias may also occur. /Theophyllines/
Theophyllines produce GI irritation and CNS stimulation following administration by any route. Theophyllines are all somewhat irritating to gastric mucosa; the importance of reported differences among the individual agents is doubtful. The most common adverse GI effects (both locally and centrally mediated) include nausea, vomiting, epigastric pain, abdominal cramps, anorexia, and, rarely, diarrhea. Hematemesis has also occurred. Adverse CNS effects, which are often more severe in children than in adults, include headache, irritability, restlessness, nervousness, insomnia, dizziness, reflex hyperexcitability, and seizures. Reduction of theophylline dosage usually reduces the incidence and severity of adverse gastric and CNS effects; however, if these adverse effects persist, the drug may have to be withdrawn. The drugs may be administered orally before or after meals, with a full glass of liquid, or with antacids to minimize locally mediated GI irritation. /Theophyllines/
For more Drug Warnings (Complete) data for THEOPHYLLINE (19 total), please visit the HSDB record page.

Biological Half Life

8 hours
In maintenance-dose theophylline schedules, serum concentrations among patients vary at least sixfold and serum half-lives exhibit wide interpatient variation because of differences in rate of metabolism. Serum half lives ranges from about 3-12.8 (average 7-9) hours in otherwise healthy, nonsmoking asthmatic adults, from about 1.5-9.5 hours in children, and from about 15-58 hours in premature infants. ... When compared with that of otherwise healthy, nonsmoking asthmatic adults, the serum half life of theophylline may be increased and total body clearance decreased in patients with congestive heart failure, chronic obstructive pulmonary disease, cor pulmonale, or liver disease, and in geriatric patients. In cigarette and/or marijuana smokers, theophylline serum half life averages 4-5 hours and total body clearance is increased compared with nonsmokers.
Theophylline is distributed rapidly within the body, and plasma half-times were 5.7-11.5 hr in dogs, 11 hr in pigs, 7.8 hr in cats, 3.8-5.5 hr in rabbits and 1.2-4 hr in rats. At higher doses, rats had longer half-times probably because of a combination of increased diuresis and saturation of the metabolism.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Natural products -> Stimulants -> Respiratory system -> Transformation products
Cosmetics -> Tonic

Methods of Manufacturing

Present in tea but in too small an amount to make it an economical source. It has been made from caffeine but is produced more successfully by total synthesis.
By extraction from tea leaves, synthetically from ethyl cyanoacetate.

General Manufacturing Information

1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-: ACTIVE

Analytic Laboratory Methods

Method: AOAC 937.14; Procedure: gravimetric method; Analyte: theophylline; Matrix: drugs (solutions and tablets); Detection Limit: not provided.
Method: AOAC 960.56; Procedure: microchemical tests; Analyte: theophylline; Matrix: xanthine group alkaloid drugs; Detection Limit: not provided.
Determination of theophylline in drugs using gravimetric method.
Analyte: theophylline; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for THEOPHYLLINE (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

... From serum or saliva ... quantified from UV absorption spectrum ... .

Storage Conditions

Store at 20 deg -25 °C (68 deg - 77 °F); excursions permitted between 15 deg - 30 °C (59 deg - 86 °F).
Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Interactions

Theophylline interacts with a wide variety of drugs. The interaction may be pharmacodynamic, i.e., alterations in the therapeutic response to theophylline or another drug or occurrence of adverse effects without a change in serum theophylline concentration. More frequently, however, the interaction is pharmacokinetic, i.e., the rate of theophylline clearance is altered by another drug resulting in increased or decreased serum theophylline concentrations. Theophylline only rarely alters the pharmacokinetics of other drugs. The drugs listed in Table have the potential to produce clinically significant pharmacodynamic or pharmacokinetic interactions with theophylline. The information in the "Effect" column of Table assumes that the interacting drug is being added to a steady-state theophylline regimen. If theophylline is being initiated in a patient who is already taking a drug that inhibits theophylline clearance (e.g., cimetidine, erythromycin), the dose of theophylline required to achieve a therapeutic serum theophylline concentration will be smaller. Conversely, if theophylline is being initiated in a patient who is already taking a drug that enhances theophylline clearance (e.g., rifampin), the dose of theophylline required to achieve a therapeutic serum theophylline concentration will be larger. Discontinuation of a concomitant drug that increases theophylline clearance will result in accumulation of theophylline to potentially toxic levels, unless the theophylline dose is appropriately reduced. Discontinuation of a concomitant drug that inhibits theophylline clearance will result in decreased serum theophylline concentrations, unless the theophylline dose is appropriately increased.
Table: Clinically Significant Drug Interactions with Theophylline [Table#4571]
Cimetidine, high-dose allopurinol (e.g., 600 mg daily), oral contraceptives, propranolol, ciprofloxacin, erythromycin, and troleandomycin may increase serum theophylline concentrations by decreasing theophylline's hepatic clearance.
Methotrexate may decrease clearance of theophylline; plasma theophylline concentrations should be monitored in patients receiving theophylline concomitantly with methotrexate.
Rifampin may decrease serum theophylline concentrations by increasing theophylline's hepatic clearance.
For more Interactions (Complete) data for THEOPHYLLINE (19 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

[The effect of glucocorticoids in combination with azithromycin or theophylline on cytokine production by NK and NKT-like blood cells of patients with chronic obstructive pulmonary disease]

A G Kadushkin, A D Tahanovich, L V Movchan, T S Kolesnikova, A V Khadasouskaya, T V Shman
PMID: 34414894   DOI: 10.18097/PBMC20216704352

Abstract

Chronic obstructive pulmonary disease (COPD) is characterized by reduced sensitivity of cells to the anti-inflammatory effects of glucocorticoids (GCs). Azithromycin and a low dose theophylline have a significant impact on molecular mechanisms leading to corticosteroid resistance. The aim of this study was to evaluate the ability of azithromycin and theophylline to enhance the anti-inflammatory effects of GCs on the production of cytokines by NK and NKT-like blood cells of COPD patients. Whole blood cells from COPD patients (n=21) were incubated in the presence of budesonide (10 nM), azithromycin (10 μg/mL), theophylline (1 μM), or their combinations and stimulated with phorbol myristate acetate (50 ng/mL). Intracellular production of proinflammatory cytokines in NK (CD3-CD56+) and NKT-like (CD3+CD56+) blood cells was analyzed by flow cytometry. Budesonide reduced synthesis of interleukin 4 (IL-4), CXCL8, tumor necrosis factor α (TNFα) by NK and NKT-like cells, as well as production of interferon γ (IFNγ) by NK cells. Azithromycin suppressed production of IL-4 and CXCL8 by NK and NKT-like cells, and theophylline inhibited IL-4 synthesis by these lymphocytes. The combination of azithromycin and budesonide had a more pronounced inhibitory effect on the production of IL-4 and CXCL8 by NK and NKT-like cells than the effect of these drugs alone. The combination of theophylline and budesonide suppressed synthesis of IL-4 and CXCL8 by NK and NKT-like cells, as well as the production of TNFα and IFNγ by NK cells stronger than budesonide alone. The obtained results demonstrate the benefits for the combined use of GCs with theophylline at a low dose or azithromycin to suppress the inflammatory process in patients with COPD.


Theophylline for Attenuating Ticagrelor-Related Dyspnea

Marcelo Sanmartin-Fernandez, Jose Luis Zamorano
PMID: 34320085   DOI: 10.36660/abc.20201076

Abstract




Methylxanthines in COPD: yes to caffeine, no to theophylline

Ken M Kunisaki, Don D Sin
PMID: 34112714   DOI: 10.1183/13993003.04564-2020

Abstract




Tuning bio-aerogel properties for controlling theophylline delivery. Part 1: Pectin aerogels

Sophie Groult, Sytze Buwalda, Tatiana Budtova
PMID: 34082959   DOI: 10.1016/j.msec.2021.112148

Abstract

A comprehensive study of release kinetics of a hydrophilic drug from bio-aerogels based on pectin was performed. Pectin aerogels were made by polymer dissolution, gelation (in some cases this step was omitted), solvent exchange and drying with supercritical CO
. Theophylline was loaded and its release was studied in the simulated gastric fluid during 1 h followed by the release in the simulated intestinal fluid. Pectin concentration, initial solution pH and concentration of calcium were varied to tune the properties of aerogel. The kinetics of theophylline release was monitored and correlated with aerogel density, specific surface area, and aerogel swelling and erosion. Various kinetic models were tested to identify the main physical mechanisms governing the release.


Reflux esophagitis in patients with chronic obstructive pulmonary disease

Hyeon Hui Kang, Minji Seo, Jongmin Lee, So Young Ha, Jung Hwan Oh, Sang Haak Lee
PMID: 34449512   DOI: 10.1097/MD.0000000000027091

Abstract

The relationship between chronic obstructive pulmonary disease (COPD) and reflux esophagitis (RE) was controversial. We investigated the factors influencing RE development in patients with COPD and evaluated the association between RE and AECOPD.Patients with COPD who underwent esophagogastroduodenoscopy from January 2003 to December 2013 in St. Paul's Hospital, the Catholic University of Korea (Seoul, Korea) were enrolled retrospectively. The grade of RE was based on the Los Angeles classification and minimal change esophagitis. Body mass index, smoking history, medical history, AECOPD, pulmonary function test data, endoscopic findings, and comorbidities were reviewed.Of a total of 218 patients with COPD, 111 (50.9%) were diagnosed with RE. None of age, sex, smoking history, or the severity of airflow limitation was associated with RE. AECOPD was not related to either the presence or severity of RE. There was no significant correlation between RE grade by Los Angeles classification and severity of airflow limitation (P = .625). Those who had RE used theophylline (P = .003) and long-acting muscarinic antagonists (P = .026) significantly more often than did controls. The use of theophylline (OR 2.05; 95% CI, 1.16-3.65, P = .014) was associated with an increased incidence of RE.The use of theophylline might increase the risk of RE in COPD patients. RE may not be associated with airflow limitation or AECOPD.


Ultrasound-assisted theophylline polymorphic transformation: Selective polymorph nucleation, molecular mechanism and kinetics analysis

Chen Fang, Peng Yang, Yumin Liu, Jingkang Wang, Zhenguo Gao, Junbo Gong, Sohrab Rohani
PMID: 34298309   DOI: 10.1016/j.ultsonch.2021.105675

Abstract

In this paper, the ultrasound-assisted solvent-mediated polymorphic transformation of theophylline was explored in detail. The induction time and reconstruction time were significantly decreased by ultrasound, thereby decreasing the total transformation time and promoting the transformation process. The ultrasound-promoted efficiency of nucleation was different in three alcoholic solvents, which was difficult to explain by traditional kinetic effects. To resolve the above confusion, binding energies calculated by Density Functional Theory were applied to explore the relationship between the ultrasound-promoted efficiency of nucleation and solute-solvent interactions. Then, a possible molecular self-assembly nucleation pathway affected by ultrasound was proposed: the ultrasound could change and magnify the crucial effect of the specific sites of solute-solvent interactions in the nucleation process. Finally, the transformation kinetics with different effective ultrasonic energies was quantitatively analyzed by Avrami-Erofeev model, indicating that the dissolution element in the rate-limiting step was gradually eliminated by higher ultrasonic energy. Fortunately, the elusive crystal form V could be easily obtained by the ultrasound-assisted polymorph transformation. This proved to be a robust method to produce high purity form V of theophylline. The outcome of this study demonstrated that the proper ultrasonic irradiation had the potential to produce specific polymorphs selectively.


Effect of Doxofylline on Reducing the Inflammatory Response in Mechanically Ventilated Rats with Chronic Obstructive Pulmonary Disease

Chu-Yun Liu, Jian-Hua Wu, Zhi-Yuan Chen, Yi Zhang, Chun-Ling Huang, Ai-Mei Lin, Xiao-Ting Xu, Xiao-Hua Gao
PMID: 34429595   DOI: 10.2147/COPD.S315639

Abstract

To evaluate the effect of doxofylline on reducing the inflammatory response in mechanically ventilated rats with chronic obstructive pulmonary disease (COPD).
A total of 40 eight-week-old male Sprague Dawley rats were randomly divided into four groups of 10 rats each: a control group (group C), a model group (group M), a model + natural saline group (group N), and a doxofylline group (group D). Then mechanical ventilation, drug intervention, and the extraction of the experimental material were performed in each group. Pulmonary tissue samples were taken after 120 minutes of mechanical ventilation and the pulmonary histopathological changes and the wet/dry (W/D) weight ratio of the pulmonary tissue were identified. The levels of tumor necrosis factor α (TNF-α) and interleukin 10 (IL-10) were detected using an enzyme-linked immunosorbent assay, and the expression levels of c-Jun-N-terminal kinase (JNK) and phosphorylated c-Jun N-terminal kinase (p-JNK) were detected using immunohistochemistry.
Compared with group C, the pulmonary histopathology in groups M, N, and D showed typical changes associated with COPD. Furthermore, the W/D weight ratio and levels of TNF-α, JNK, and p-JNK in the pulmonary tissue increased in groups M, N, and D (P < 0.05), while the levels of IL-10 decreased (P < 0.05). Compared with group M, no statistically significant changes in the above indicators were detected in the pulmonary tissue of group N (P > 0.05). Compared with group N, the W/D weight ratio and levels of TNF-α, JNK, and p-JNK in the pulmonary tissue decreased in group D (P < 0.05), while the levels of IL-10 increased (P < 0.05).
Doxofylline might attenuate pulmonary inflammatory responses in mechanically ventilated rats with COPD, and the JNK/stress-activated protein kinase signaling pathway is involved in doxofylline's inhibition of inflammatory responses in the pulmonary tissue of rats with COPD.


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